molecular formula C23H30N2OS B6080745 7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6080745
M. Wt: 382.6 g/mol
InChI Key: DHILJFHDRJSJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. The compound is also known as ABT-594 and is a member of the spiropiperidine class of compounds. ABT-594 has been found to be a potent analgesic and has been the subject of extensive research in the field of pain management.

Mechanism of Action

ABT-594 exerts its analgesic effects by binding to and activating the α4β2 nAChR subtype. The activation of this receptor subtype leads to the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. The release of these neurotransmitters leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
ABT-594 has been found to produce a range of biochemical and physiological effects. The compound has been found to increase the release of various neurotransmitters such as dopamine, serotonin, and norepinephrine. This increase in neurotransmitter release leads to a reduction in pain sensation. ABT-594 has also been found to produce antinociceptive effects in animal models of pain.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. The compound is highly potent and produces potent analgesic effects. ABT-594 has also been found to be effective in treating neuropathic pain. However, the limitations of ABT-594 include its complex synthesis process and its potential for toxicity.

Future Directions

There are several future directions for research on ABT-594. One area of interest is the potential use of ABT-594 in the treatment of chronic pain. Another area of interest is the development of more efficient synthesis methods for ABT-594. Additionally, there is interest in developing more selective agonists of the α4β2 nAChR subtype. Finally, there is interest in exploring the potential use of ABT-594 in the treatment of other neurological disorders.
In conclusion, ABT-594 is a complex chemical compound that has been extensively studied for its potential use as an analgesic. The compound has been found to be a potent agonist of the α4β2 nAChR subtype and produces potent analgesic effects. While there are limitations to the use of ABT-594, there are several future directions for research on the compound.

Synthesis Methods

The synthesis of ABT-594 is a complex process that involves several steps. The initial step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 7-(4-isopropylbenzyl)-1,2,3,4-tetrahydroisoquinoline to form the corresponding amide. The amide is then cyclized using sodium hydride to form the spiropiperidine ring system. The final step involves the introduction of the 2-thienylcarbonyl group using a palladium-catalyzed coupling reaction.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as an analgesic. The compound has been found to be a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. The α4β2 nAChR subtype is known to play a key role in pain transmission. ABT-594 has been found to produce potent analgesic effects in animal models of pain. The compound has also been found to be effective in treating neuropathic pain.

properties

IUPAC Name

[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2OS/c1-18(2)20-8-6-19(7-9-20)15-24-12-4-10-23(16-24)11-13-25(17-23)22(26)21-5-3-14-27-21/h3,5-9,14,18H,4,10-13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHILJFHDRJSJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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